O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine
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Overview
Description
O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine: is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group attached to a 2-(3-methoxyphenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
O-Alkylation of Hydroxylamines: One common method for preparing O-[2-(3-methoxyphenyl)ethyl]hydroxylamine involves the O-alkylation of hydroxylamines.
Palladium-Catalyzed O-Arylation: Another method involves the palladium-catalyzed O-arylation of hydroxylamine equivalents with aryl halides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine can undergo oxidation reactions to form oximes or nitrones.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products:
Oximes: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Hydroxylamines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the mechanisms of enzyme-catalyzed reactions and other biological processes.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of O-[2-(3-methoxyphenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can act as a nucleophile, participating in various chemical reactions that modulate the activity of these targets . The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Methoxyamine: An isomer of O-[2-(3-methoxyphenyl)ethyl]hydroxylamine, methoxyamine has a similar structure but different functional properties.
O-Ethylhydroxylamine: Another hydroxylamine derivative with an ethyl group instead of a 2-(3-methoxyphenyl)ethyl group.
Uniqueness:
Structural Features: The presence of the 2-(3-methoxyphenyl)ethyl group in this compound imparts unique chemical and physical properties compared to other hydroxylamine derivatives.
Reactivity: The specific reactivity of this compound in various chemical reactions distinguishes it from other similar compounds.
Properties
CAS No. |
630108-43-9 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
O-[2-(3-methoxyphenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO2/c1-11-9-4-2-3-8(7-9)5-6-12-10/h2-4,7H,5-6,10H2,1H3 |
InChI Key |
DBRQPYYMEKSXBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCON |
Origin of Product |
United States |
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